molecular formula C18H14ClN3OS B2425501 2-Amino-3-benzothiazol-2-yl-1-(3-chloro-4-methylphenyl)-2-pyrrolin-4-one CAS No. 457639-11-1

2-Amino-3-benzothiazol-2-yl-1-(3-chloro-4-methylphenyl)-2-pyrrolin-4-one

Cat. No.: B2425501
CAS No.: 457639-11-1
M. Wt: 355.84
InChI Key: KDWQOHPYJYLFQO-UHFFFAOYSA-N
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Description

2-Amino-3-benzothiazol-2-yl-1-(3-chloro-4-methylphenyl)-2-pyrrolin-4-one is a chemical compound offered for research and development purposes. This substance is part of a class of benzothiazole-integrated pyrrolinone structures, which are of significant interest in medicinal chemistry and drug discovery due to their potential as privileged scaffolds for interacting with biological targets . Compounds featuring the benzothiazole moiety are extensively investigated in preclinical research for their diverse biological activities. Research into similar structures has demonstrated that the benzothiazole core can contribute to potent pharmacological properties, including potential neuroprotective effects through mechanisms such as inhibition of the c-Jun NH2-terminal kinase (JNK) pathway , as well as myotonolytic (muscle relaxant) activity mediated through central mechanisms . The integration of this heterocycle with a pyrrolinone framework creates a complex molecular architecture suitable for exploring novel therapeutic avenues. The specific structural features of this compound—including the 2-aminopyrrolin-4-one group, the benzothiazole ring system, and the chloromethylphenyl substitution—suggest it may serve as a valuable intermediate or lead compound in various research applications. These may include the development of potential agents for neurological disorders, metabolic conditions , and oncology research, given that related tricyclic systems like pyrrolo[1,4]benzodiazepines are recognized as DNA-interactive agents with anticancer activity . This product is intended For Research Use Only and is strictly not for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methylphenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-10-6-7-11(8-12(10)19)22-9-14(23)16(17(22)20)18-21-13-4-2-3-5-15(13)24-18/h2-8,20,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNZTHUSRCUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-benzothiazol-2-yl-1-(3-chloro-4-methylphenyl)-2-pyrrolin-4-one (CAS Number: 457639-11-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C18H14ClN3OSC_{18}H_{14}ClN_{3}OS, with a molecular weight of approximately 355.84 g/mol. The structural characteristics include a benzothiazole moiety and a pyrrolinone ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₃OS
Molecular Weight355.84 g/mol
CAS Number457639-11-1

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing benzothiazole rings have been evaluated for their cytotoxic potency against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

In one study, compounds with structural similarities were tested, revealing that certain derivatives exhibited tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin . Specifically, the compound 6 from a related series demonstrated notable activity against multiple cancer types, suggesting that the benzothiazole framework may enhance anticancer efficacy through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies indicated that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/mL against Staphylococcus aureus, demonstrating promising antibacterial activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Benzothiazole derivatives can interact with several molecular targets, including:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Modulation : They may act on specific receptors that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that benzothiazole compounds can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various benzothiazole derivatives against twelve human cancer cell lines, identifying compounds with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related compounds, finding substantial activity against Gram-positive bacteria, which could lead to the development of new antimicrobial agents .

Scientific Research Applications

Anticancer Applications

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. The mechanisms of action are believed to involve:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.

In vitro evaluations have shown that compounds with structural similarities demonstrate significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For example, a related compound demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin, indicating strong potential for further development in cancer therapy .

Antimicrobial Applications

The antimicrobial efficacy of benzothiazole derivatives has been extensively studied. This compound has shown activity against several bacterial strains, making it a candidate for developing new antimicrobial agents. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus, indicating effective antibacterial properties.

The antimicrobial mechanism may involve enzyme inhibition and receptor modulation, disrupting bacterial growth and survival .

Antiproliferative Effects Study

A study assessed the antiproliferative activity of various benzothiazole derivatives against twelve human cancer cell lines. The results highlighted that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Antimicrobial Evaluation Study

Another investigation focused on the antibacterial properties of related compounds. The study found substantial activity against Gram-positive bacteria, which could lead to novel treatments for bacterial infections resistant to current antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-3-benzothiazol-2-yl-1-(3-chloro-4-methylphenyl)-2-pyrrolin-4-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, leveraging benzothiazole and pyrrolinone frameworks. A key approach is the use of Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups or facilitate cyclization, as demonstrated in analogous benzothiazole-pyrazole syntheses . Optimization strategies include:

  • Temperature control : Maintain 60–65°C during formylation to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Yield improvement : Adjust stoichiometric ratios (e.g., 10:1.1 DMF/POCl₃) and extend reaction times (2.5–3 hours) for complete conversion .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., benzothiazole C–S stretch at ~650 cm⁻¹ in IR). For example, pyrazole ring protons in similar compounds resonate at δ 7.2–8.5 ppm .
  • X-ray crystallography : Use SHELX software for refinement . Key parameters include bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic systems (e.g., 6.5° between benzothiazole and pyrazole rings) .

Advanced: How should researchers resolve contradictions between experimental data and computational models during structural analysis?

Answer:

  • Cross-validation : Compare X-ray data (e.g., torsion angles) with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects .
  • Refinement protocols : In SHELXL, apply restraints for disordered regions and validate with R-factor convergence (<5%) .
  • Intermolecular interactions : Analyze weak forces (e.g., π–π stacking at 3.7 Å centroid distances) to explain deviations .

Advanced: What experimental designs are effective for evaluating biological activity in benzothiazole derivatives?

Answer:

  • In vitro assays : Prioritize targets linked to benzothiazoles (e.g., HIV-1 protease, tumor cell lines) .
  • Dose-response curves : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays with IC₅₀ calculations.
  • Controls : Include reference inhibitors (e.g., ritonavir for HIV-1) and solvent blanks to isolate compound effects .

Advanced: How can structure-activity relationship (SAR) studies investigate the 3-chloro-4-methylphenyl substituent’s role?

Answer:

  • Analog synthesis : Replace the chloro-methyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Binding assays : Perform molecular docking (e.g., AutoDock Vina) to compare ligand-receptor interactions. For example, chloro groups may enhance hydrophobic binding in enzyme pockets .
  • Thermodynamic analysis : Measure ΔG binding via isothermal titration calorimetry (ITC).

Advanced: What methodologies address purity discrepancies between HPLC and elemental analysis?

Answer:

  • Orthogonal methods : Combine HPLC (C18 column, 0.1% TFA/ACN mobile phase) with LC-MS to detect trace impurities (<0.1%) .
  • Elemental analysis calibration : Account for hygroscopicity by drying samples at 100°C for 24 hours.
  • Impurity profiling : Reference standards (e.g., 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) help identify byproducts .

Advanced: How are weak intermolecular interactions modeled in crystallographic studies?

Answer:

  • SHELX refinement : Use PART and EADP commands to model disorder. For π–π interactions, define centroid distances and angles explicitly .
  • Hydrogen bonding : Assign C–H···π interactions (e.g., 2.5–3.0 Å) with isotropic displacement parameters (Uiso) < 0.05 Ų .

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